Product packaging for 4-(4-Nitrophenyl)thiomorpholine(Cat. No.:CAS No. 90254-22-1)

4-(4-Nitrophenyl)thiomorpholine

Cat. No.: B1608610
CAS No.: 90254-22-1
M. Wt: 224.28 g/mol
InChI Key: IRHIMRCEUXJBGP-UHFFFAOYSA-N
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Description

Contextualization of Thiomorpholine (B91149) Heterocycles in Contemporary Medicinal Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, form the backbone of modern medicinal chemistry. Over 85% of all biologically active chemical entities contain a heterocyclic ring, a statistic that underscores their central role in drug design and discovery. nih.gov These structures provide a versatile framework for chemists to modify crucial pharmaceutical properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov

Within this vast class, the thiomorpholine scaffold, a six-membered saturated ring containing nitrogen and sulfur atoms, has emerged as a "privileged scaffold." jchemrev.comresearchgate.net This designation refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing as a recurring motif in a wide array of bioactive compounds. jchemrev.comresearchgate.net The thio-analogue of the well-known morpholine (B109124), thiomorpholine's distinction comes from the replacement of the oxygen atom with sulfur. jchemrev.com This substitution is not trivial; the presence of the sulfur atom often increases the lipophilicity of the molecule and introduces a "metabolically soft spot" due to its potential for oxidation, a property that can be strategically exploited in drug development. mdpi.comresearchgate.net

The thiomorpholine nucleus is a key component in compounds demonstrating a wide spectrum of pharmacological activities. jchemrev.comjchemrev.com Research has extensively documented its presence in molecules developed as:

Antitubercular agents jchemrev.comjchemrev.com

Antimicrobial and Antifungal agents jchemrev.commdpi.comresearchgate.net

Antioxidant agents jchemrev.comjchemrev.com

Antihypertensive agents jchemrev.comjchemrev.com

Anti-inflammatory and Analgesic agents jchemrev.comjchemrev.com

Anticancer agents jchemrev.comjchemrev.com

Kinase and Reverse Transcriptase Inhibitors mdpi.comresearchgate.net

This demonstrated versatility has propelled continued exploration of thiomorpholine-based structures by synthetic and medicinal chemists aiming to identify new lead compounds for therapeutic development. jchemrev.com

Rationale for Focused Research on N-Arylthiomorpholine Scaffolds

The strategic focus on N-arylthiomorpholine scaffolds—where an aromatic (aryl) ring system is attached to the nitrogen atom of the thiomorpholine ring—is driven by several key considerations in rational drug design. This specific structural arrangement offers a powerful platform for generating molecular diversity and fine-tuning pharmacological activity.

A primary rationale is the function of the N-arylthiomorpholine moiety as a versatile and synthetically accessible building block. mdpi.comresearchgate.net The aryl group can be readily modified with various substituents, allowing for systematic structure-activity relationship (SAR) studies. These studies are crucial for optimizing a compound's potency and selectivity for a specific biological target. The thiomorpholine ring itself contributes favorable physicochemical properties, while the attached aryl group provides a vector for interaction with biological receptors, often through mechanisms like aromatic stacking. mdpi.comresearchgate.net

Furthermore, the N-arylthiomorpholine scaffold serves as a crucial precursor for other valuable chemical intermediates. mdpi.comresearchgate.net A prime example is the conversion of a nitrated aryl group, as seen in 4-(4-Nitrophenyl)thiomorpholine, into an amino group (aniline). mdpi.comresearchgate.net The resulting N-arylaniline derivative is a highly reactive and useful intermediate for subsequent chemical reactions, such as amide bond formation, enabling the construction of more complex molecules with potential therapeutic applications. mdpi.comresearchgate.net This precursor role makes the parent N-arylthiomorpholine compound a cornerstone in the synthesis of diverse compound libraries for screening.

Overview of Research Trajectories for this compound

Research concerning this compound has progressed along two main trajectories: its application as a foundational precursor in synthesis and its detailed structural characterization as a distinct chemical entity.

The predominant research trajectory has been its use as a key intermediate in medicinal chemistry. mdpi.comresearchgate.net The compound is widely employed as a starting material for the synthesis of 4-thiomorpholinoaniline (B1311295). researchgate.netmpg.de This is achieved through the chemical reduction of the nitro group on the phenyl ring to an amine group. mdpi.com The resulting 4-thiomorpholinoaniline is a valuable building block used in the development of a range of potential therapeutic agents, including:

Antidiabetic drugs mdpi.comresearchgate.net

Antimigraine medications mdpi.comresearchgate.net

Kinase inhibitors mdpi.comresearchgate.net

Reverse transcriptase inhibitors mdpi.comresearchgate.net

Antibiotic, antifungal, and antimycobacterial agents mdpi.comresearchgate.net

A second, more recent research trajectory has focused on the fundamental structural and physicochemical characterization of this compound itself. Despite its widespread use as a precursor, a definitive crystal structure had not been published until early 2024. mdpi.comresearchgate.net A recent study addressed this gap by synthesizing the compound and performing a comprehensive analysis using X-ray crystallography, augmented by Hirshfeld surface analysis and Density Functional Theory (DFT) calculations. mdpi.commpg.de

The synthesis was achieved via a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine. mdpi.com The structural analysis provided significant insights, revealing that the thiomorpholine ring adopts a stable chair conformation. mdpi.comresearchgate.net A key finding was that the 4-nitrophenyl group is situated in a quasi-axial position in the solid-state crystal structure, a conformation influenced by intermolecular forces. mdpi.comresearchgate.net In contrast, DFT calculations of an isolated molecule predicted a quasi-equatorial position for this group, highlighting the impact of crystal packing on molecular conformation. mdpi.com The crystal structure is stabilized by weak hydrogen bonds and face-to-face aromatic stacking, forming centrosymmetric dimers. mdpi.comresearchgate.netmpg.de

This detailed characterization provides a more complete understanding of the compound's properties, which is essential for its continued and precise use in synthetic chemistry.

Research Data Tables

The following tables present summarized data based on findings from the cited research literature.

Table 1: Selected Applications of Thiomorpholine-Based Scaffolds in Medicinal Chemistry This table outlines the diverse biological activities associated with molecules containing the thiomorpholine heterocycle, demonstrating its status as a privileged scaffold.

Biological Activity AreaSpecific Target/Application ExampleReference(s)
Antimycobacterial Inhibition of Mycobacterium smegmatis jchemrev.com
Antimicrobial General antibiotic and antifungal agents mdpi.comresearchgate.net
Anticancer Development of novel anticancer agents jchemrev.comjchemrev.com
Antihypertensive Agents with cardiovascular effects jchemrev.comjchemrev.com
Antiviral HIV-1 non-nucleoside reverse transcriptase inhibitors mdpi.comresearchgate.net
Metabolic Disease Dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes jchemrev.com
Neurological Development of antimigraine drugs mdpi.comresearchgate.net

Table 2: Selected Structural Data for this compound This table provides key geometric and crystallographic parameters from the 2024 structural characterization study.

ParameterDescriptionValue / ObservationReference(s)
Synthesis Method Reaction typeNucleophilic aromatic substitution mdpi.com
Reactants Starting materials4-fluoronitrobenzene and thiomorpholine mdpi.com
Melting Point Physical property142 °C mdpi.com
Ring Conformation Solid-state structureLow-energy chair conformation mdpi.comresearchgate.net
Substituent Position (Crystal) Position of the 4-nitrophenyl groupQuasi-axial mdpi.comresearchgate.net
Substituent Position (DFT) Calculated position in a free moleculeQuasi-equatorial mdpi.com
Intermolecular Forces Stabilizing interactions in the crystalC–H···O weak hydrogen bonds; face-to-face aromatic stacking mdpi.comresearchgate.netmpg.de
Crystal System Not explicitly stated in abstractsData available in full study mdpi.comresearchgate.netmpg.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O2S B1608610 4-(4-Nitrophenyl)thiomorpholine CAS No. 90254-22-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-nitrophenyl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c13-12(14)10-3-1-9(2-4-10)11-5-7-15-8-6-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHIMRCEUXJBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389539
Record name 4-(4-nitrophenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90254-22-1
Record name 4-(4-Nitrophenyl)thiomorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90254-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-nitrophenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 4 Nitrophenyl Thiomorpholine

Primary Synthetic Routes

The formation of 4-(4-nitrophenyl)thiomorpholine is primarily achieved through nucleophilic aromatic substitution, a fundamental reaction in organic chemistry.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key method for the synthesis of aryl-substituted thiomorpholines. This reaction typically involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. youtube.comnih.gov The presence of strong electron-withdrawing groups, such as a nitro group, on the aromatic ring is crucial for activating the substrate towards nucleophilic attack. youtube.com

A prominent and efficient method for synthesizing this compound involves the reaction of 4-fluoronitrobenzene with thiomorpholine (B91149). mdpi.comresearchgate.net This reaction is typically carried out by heating the reactants in a suitable solvent, such as acetonitrile, in the presence of a base like triethylamine. mdpi.com The base serves to neutralize the hydrofluoric acid that is formed as a byproduct. This method has been shown to produce the desired product in high yields, often around 95%. mdpi.com The reaction is also adaptable for combinatorial synthesis, allowing for the creation of a library of related derivatives. mdpi.com

Reaction Conditions for the Synthesis of this compound

ReactantsSolventBaseTemperatureYield
4-Fluoronitrobenzene, ThiomorpholineAcetonitrileTriethylamine85 °C95%
4-Chloronitrobenzene, Thiomorpholine1-Butanol (B46404)-Heating-

This table summarizes the common reaction conditions for the synthesis of this compound via nucleophilic aromatic substitution.

Alternative Synthetic Approaches for N-Substituted Thiomorpholine Derivatives

While the reaction with 4-fluoronitrobenzene is common, other synthetic routes to N-aryl thiomorpholines exist. For instance, 4-chloronitrobenzene can also be used as a starting material, reacting with thiomorpholine in a solvent like 1-butanol upon heating. mdpi.com More recently, a transition-metal-free N-arylation method has been demonstrated using (4-nitrophenyl)(phenyl)iodonium triflate as the arylating agent. mdpi.comresearchgate.net

Furthermore, one-pot synthesis methods are being explored for the creation of thiomorpholine 1,1-dioxides. One such approach involves the reduction of nitroarenes to anilines, which then undergo a double aza-Michael addition to divinyl sulfones. clockss.orgresearchgate.net This method, utilizing indium in the presence of acetic acid, provides a pathway to N-arylthiomorpholine 1,1-dioxides. clockss.org

Strategic Chemical Derivatizations of this compound

The structure of this compound offers two primary sites for chemical modification: the nitro group on the phenyl ring and the sulfur atom within the thiomorpholine ring. These transformations are key to creating a diverse range of derivatives with potential biological activities.

Reduction of the Nitro Group to Facilitate Further Functionalization

The nitro group of this compound can be readily reduced to an amino group, yielding 4-(4-aminophenyl)thiomorpholine. mdpi.comresearchgate.net This transformation is a critical step as the resulting aniline (B41778) derivative is a versatile building block for further functionalization, particularly through amide-coupling reactions. mdpi.comresearchgate.net Various reducing agents can be employed for this purpose, with common methods including catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media, such as tin (Sn) and hydrochloric acid (HCl). scispace.com The choice of reducing agent can be crucial for chemoselectivity, especially when other reducible functional groups are present in the molecule. scispace.com For instance, reagents like sodium borohydride (B1222165) in the presence of transition metal complexes have been explored for the selective reduction of nitroaromatics. jsynthchem.com

Common Reducing Agents for Nitro to Amine Conversion

Reducing AgentConditions
Palladium on Carbon (Pd/C)Catalytic hydrogenation
Tin (Sn), Hydrochloric Acid (HCl)Acidic medium
Zinc (Zn), Ammonium Chloride (NH4Cl)Aqueous medium
Sodium Borohydride (NaBH4), Ni(PPh3)4Ethanol solvent

This table lists several common reagents and systems used for the reduction of aromatic nitro groups to amines.

Oxidation of the Thiomorpholine Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the thiomorpholine ring is susceptible to oxidation, providing another avenue for derivatization. mdpi.com This property makes the thiomorpholine group a "metabolically soft spot" in drug design, as it can be easily oxidized in vivo. mdpi.com The oxidation can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone. mdpi.comrsc.org This transformation significantly alters the electronic and steric properties of the molecule, which can in turn influence its biological activity and pharmacokinetic profile. The resulting 4-(4-aminophenyl)thiomorpholine 1,1-dioxide, for example, is a valuable intermediate in the synthesis of various pharmaceutical agents, including anti-cancer and anti-inflammatory drugs. chemimpex.com

Utilization as a Precursor in Complex Molecule Synthesis

The strategic placement of the nitro group on the phenyl ring makes this compound a valuable starting material for introducing the thiomorpholinophenyl scaffold into larger molecular frameworks. This is typically achieved through a two-step sequence involving reduction followed by various coupling reactions.

A fundamental application of this compound in complex molecule synthesis is its use in forming amide bonds. This process, however, is not direct. The nitro group is not amenable to direct amide coupling and must first be converted to an amino group. This transformation creates 4-thiomorpholinoaniline (B1311295), an aniline derivative that is reactive toward standard amide coupling conditions. mdpi.com

Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine. This is a common transformation in organic synthesis and can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂), catalytic hydrogenation (e.g., H₂/Pd/C), or iron in acidic medium. The product of this reaction is 4-thiomorpholinoaniline. google.com

Amide Bond Formation: The resulting 4-thiomorpholinoaniline, now possessing a nucleophilic amino group, can be coupled with a carboxylic acid or its activated derivative (like an acyl chloride or acid anhydride) to form an amide bond. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to promote the formation of the new carbon-nitrogen bond. This methodology allows for the incorporation of the thiomorpholinoaniline moiety into a wide array of peptide or small molecule structures. nih.govnih.gov

Table 1: Amide Coupling via Reduction

StepStarting MaterialReagent(s)ProductPurpose
1This compounde.g., SnCl₂, H₂/Pd/C4-ThiomorpholinoanilineConversion of nitro to amino group
24-Thiomorpholinoaniline + R-COOHe.g., EDC, DCCN-(4-thiomorpholinophenyl)amideFormation of the amide linkage

The nitro group of this compound can be utilized in reductive cross-coupling reactions to form new carbon-nitrogen bonds, specifically for the synthesis of diarylamines. Copper-catalyzed cross-coupling reactions have been developed for reacting nitroarenes with arylboronic acids. nih.gov This method provides a direct way to form a diarylamine scaffold from a nitroarene without pre-reduction to the aniline.

The reaction typically involves a copper catalyst, a suitable ligand (such as a diphosphine), and a silane (B1218182) as the terminal reductant. nih.gov The electron-deficient nature of this compound, due to the strong electron-withdrawing nitro group, makes it a suitable substrate for this type of transformation. nih.gov The reaction proceeds through a proposed nitrosoarene intermediate. The copper catalyst is believed to facilitate both the deoxygenation of the nitro group to the nitroso intermediate and the subsequent C-N bond formation with the arylboronic acid. nih.gov

This methodology offers an efficient route to synthesize N-(4-thiomorpholinophenyl)arylamines, which are structural motifs found in various biologically active molecules.

Table 2: Copper-Catalyzed N-Arylation with Arylboronic Acids

Reactant AReactant BCatalyst SystemReductantProduct Type
This compoundAr-B(OH)₂Copper salt (e.g., CuX) + Diphosphine ligandPhenylsilaneN-(4-Thiomorpholinophenyl)arylamine

The synthesis of Schiff bases and subsequently β-lactams is another important transformation that begins with this compound. Similar to amide coupling, this process requires the initial reduction of the nitro group to form 4-thiomorpholinoaniline. jchr.orgnih.gov

Schiff Base Formation: The resulting 4-thiomorpholinoaniline is reacted with an appropriate aldehyde or ketone in a condensation reaction. The nucleophilic primary amine attacks the electrophilic carbonyl carbon, and subsequent dehydration leads to the formation of an imine, also known as a Schiff base. researchgate.net

β-Lactam Ring Formation: The formed Schiff base can then undergo a [2+2] cycloaddition reaction with a ketene (B1206846) to construct the characteristic four-membered β-lactam ring. Ketene can be generated in situ from an acyl chloride and a non-nucleophilic base, such as triethylamine. This Staudinger synthesis is a well-established method for preparing β-lactams, which are core structures in many antibiotic agents. jchr.orgjchr.org This multi-step synthesis allows for the creation of novel β-lactam derivatives featuring a 4-thiomorpholinophenyl substituent on the lactam nitrogen. nih.gov

Table 3: Synthesis of β-Lactam Derivatives

StepStarting MaterialReagent(s)Intermediate/ProductReaction Type
1This compoundReducing Agent (e.g., SnCl₂)4-ThiomorpholinoanilineReduction
24-Thiomorpholinoaniline + R-CHOAcid/Base CatalystN-(Aryl)-imine (Schiff Base)Condensation
3Schiff Base + Acyl ChlorideTriethylamineβ-Lactam derivative[2+2] Cycloaddition

Structural Elucidation and Advanced Computational Characterization

X-ray Crystallographic Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of molecular and crystal structures. Analysis of 4-(4-Nitrophenyl)thiomorpholine has revealed specific conformational and positional arrangements, as well as the key intermolecular forces that govern its solid-state architecture. mdpi.com

Determination of Molecular and Crystal Structures of this compound

The six-membered thiomorpholine (B91149) ring consistently adopts a low-energy chair conformation. mdpi.comresearchgate.net This is the expected and most stable conformation for such saturated heterocyclic systems, minimizing torsional and steric strain. The bond angle of C2–S1–C6 is noted to be approximately 10 degrees smaller than the ideal tetrahedral angle of 109.5°. mdpi.com

A key structural feature observed in the crystal is the orientation of the 4-nitrophenyl substituent attached to the nitrogen atom of the thiomorpholine ring. This group is found in a quasi-axial position on the chair-form ring. mdpi.commpg.deresearchgate.netresearchgate.net This positioning is noteworthy because computational models of an isolated molecule suggest a preference for a quasi-equatorial orientation, indicating that crystal packing forces play a crucial role in stabilizing the observed quasi-axial conformation in the solid state. mdpi.com

The crystal packing of this compound is dominated by a combination of weak hydrogen bonds and aromatic stacking interactions. mdpi.commpg.de Molecules form centrosymmetric dimers through weak intermolecular C-H···O hydrogen bonds. mdpi.comresearchgate.net These interactions occur between the methylene (B1212753) groups adjacent to the sulfur atom of one molecule and the oxygen atoms of the nitro group on a neighboring, symmetry-related molecule, creating an R22(8) graph-set motif. mdpi.comresearchgate.net

In addition to hydrogen bonding, these dimers are further stabilized by face-to-face aromatic stacking between the nitrophenyl rings. mdpi.commpg.de The mean planes of the stacked benzene (B151609) rings are separated by a distance of 3.29 Å, with the ring centroids separated by 4.26 Å. mdpi.com These combined interactions result in a dense crystal packing with a calculated packing index of 74.4%. mdpi.com

Comparative Crystallography with Morpholine (B109124) Analogues

The solid-state structure of this compound presents a stark contrast to its direct oxygen-containing analogue, 4-(4-nitrophenyl)morpholine (B78992). mdpi.commpg.de While the morpholine analogue also displays a nearly CS-symmetric structure with a chair conformation for the saturated ring, its 4-nitrophenyl group occupies a quasi-equatorial position. mdpi.comresearchgate.net This fundamental difference in the substituent's orientation highlights how the substitution of a single heteroatom (sulfur for oxygen) can significantly alter the intermolecular interactions and, consequently, the preferred crystal packing arrangement. mdpi.com In the morpholine analogue, aromatic π–π stacking interactions are also a key stabilizing feature in the crystal structure. nih.gov

Theoretical and Computational Chemistry Approaches

To complement experimental data, theoretical studies using Density Functional Theory (DFT) have been employed to investigate the conformational preferences of an isolated molecule of this compound. mdpi.comresearchgate.net The DFT calculations for a single, gas-phase molecule revealed that the lowest energy conformation features the 4-nitrophenyl group in a quasi-equatorial position. mdpi.com

This theoretical finding is in direct contrast to the quasi-axial orientation observed via X-ray crystallography. mdpi.com The discrepancy underscores the profound influence of intermolecular forces in the solid state; the energy penalty of adopting a quasi-axial conformation is evidently overcome by the stabilizing energy gained from the C-H···O hydrogen bonds and aromatic stacking interactions present only in the crystal lattice. mdpi.com These computational insights are crucial for understanding that the conformation observed in the crystal is a result of a delicate balance between intramolecular energetics and intermolecular packing effects. mdpi.com

Data Tables

Table 1: Selected Crystallographic and Geometric Parameters for this compound This table presents selected bond lengths and angles from X-ray diffraction data and compares them to DFT-calculated values.

Parameter X-ray Crystal Structure (Å or °) DFT-Optimized Structure (Å or °)
S1–C2 1.81 1.83
S1–C6 1.80 1.83
N4–C3 1.47 1.47
N4–C5 1.47 1.47
N4–C7 1.39 1.40
C2–S1–C6 97.5 100.1
C3–N4–C5 113.8 115.9
C7–N4–C5 120.2 121.7
C7–N4–C3 119.8 116.5

Data sourced from Palme, P. R., et al. (2024). mdpi.com

Table 2: Hydrogen Bond Geometry for this compound This table details the geometric parameters of the intermolecular C-H···O hydrogen bonds that form the dimeric structure in the crystal.

D–H···A D-H (Å) H···A (Å) D···A (Å) D–H···A (°)
C2–H2A···O1i 0.99 2.59 3.49 151
C6–H6B···O2i 0.99 2.65 3.55 151

Symmetry code: (i) -x+1, -y+1, -z+1. Data sourced from Palme, P. R., et al. (2024). mdpi.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of molecules. For this compound, DFT calculations have been instrumental in understanding its intrinsic molecular geometry, electronic properties, and conformational stability, providing insights that complement experimental data.

DFT calculations were employed to determine the energy-minimized structure of an isolated molecule of this compound. The calculations revealed that the thiomorpholine ring consistently adopts a low-energy chair conformation. In this theoretical model of a free molecule, the 4-nitrophenyl substituent prefers a quasi-equatorial position relative to the thiomorpholine ring.

This predicted geometry for the free molecule is notably different from its structure in the solid state, as determined by X-ray crystallography, where the 4-nitrophenyl group is found in a quasi-axial orientation. The DFT-optimized structure also shows a tilt in the 4-nitrophenyl group with respect to the thiomorpholine ring, which breaks the approximate C_S symmetry observed in the crystal lattice. This discrepancy underscores the significant influence of intermolecular forces and crystal packing effects on the molecule's conformation in the solid state.

A comparison of selected geometric parameters from the crystal structure and the DFT-optimized structure highlights these differences.

ParameterX-ray Crystallography ValueDFT Calculation Value
4-Nitrophenyl Group PositionQuasi-axialQuasi-equatorial
Molecular SymmetryApproximate C_SBroken C_S
C2–S1–C6 Bond Angle~99.5°Data not specified
C-C-N-C Torsion AnglesReflects quasi-axial positionReflects quasi-equatorial position

The conformational preferences of this compound were computationally assessed to understand the molecule's intrinsic stability. The DFT calculations performed on an isolated molecule indicated that the conformer with the 4-nitrophenyl group in the quasi-equatorial position is the lower-energy, and therefore preferred, conformation for a free molecule.

The fact that the higher-energy quasi-axial conformation is adopted in the crystal demonstrates that the energy penalty for this conformation is overcome by the stabilizing effects of intermolecular interactions within the crystal lattice. The computational results are therefore crucial for separating the intrinsic conformational preferences of the molecule from the effects imposed by its solid-state environment.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

To visualize and quantify the intermolecular interactions that dictate the crystal packing of this compound, Hirshfeld surface analysis was conducted. This technique maps the electron distribution of a molecule within a crystal to identify and characterize close contacts between neighboring molecules.

The Hirshfeld surface, when mapped with the normalized contact distance (d_norm), reveals key intermolecular interactions through color-coded regions. For this compound, this analysis highlighted several important contacts:

C–H···O Hydrogen Bonds: The analysis revealed weak C–H···O hydrogen bonds involving the methylene groups of the thiomorpholine ring. These interactions are significant enough to cause the formation of centrosymmetric dimers in the crystal structure.

Aromatic Stacking: Face-to-face aromatic stacking interactions contribute to the stability of the crystal packing.

Other Short Contacts: An additional short intermolecular C–H···O contact was identified between a hydrogen atom on the phenyl ring and an oxygen atom of a nitro group.

Interaction TypeDescriptionSignificance in Crystal Packing
C–H···O Hydrogen BondsWeak interactions between methylene C-H groups and nitro O atoms.Leads to the formation of centrosymmetric dimers.
Aromatic (π-π) StackingFace-to-face stacking of the 4-nitrophenyl rings.Contributes to the dense and stable packing of molecules.
C–H···O (Phenyl-Nitro)A short contact between a phenyl C-H and a nitro O atom.Further stabilizes the lattice structure.

Molecular Dynamics Simulations for Conformational Landscape Exploration

As of the current literature, specific studies employing Molecular Dynamics (MD) simulations for the explicit exploration of the conformational landscape of this compound have not been reported.

MD simulations are a computational method used to analyze the physical movements of atoms and molecules over time. If applied to this compound, such simulations could provide deeper insights into its dynamic behavior. For instance, an MD simulation could map the energy landscape associated with the rotation of the 4-nitrophenyl group and the chair-flipping of the thiomorpholine ring. This would allow for a quantitative understanding of the energy barriers between different conformers (e.g., axial vs. equatorial), complementing the static picture provided by DFT calculations. Furthermore, simulations in a solvent environment could elucidate how interactions with solvent molecules influence its conformational preferences, which is highly relevant to its behavior in solution.

Pharmacological Spectrum and Medicinal Chemistry Applications

Utility as a Key Precursor in Pharmaceutical Development

The application of 4-(4-nitrophenyl)thiomorpholine as a foundational chemical entity spans multiple therapeutic areas, underscoring its importance in the drug discovery pipeline. nih.gov

The pursuit of novel treatments for type 2 diabetes has led to the investigation of thiomorpholine-containing compounds as inhibitors of dipeptidyl peptidase IV (DPP-IV). nih.govresearchgate.net DPP-IV is a key enzyme in glucose metabolism, and its inhibition represents a major therapeutic strategy for managing hyperglycemia. nih.gov Research has demonstrated that derivatives of 4-thiomorpholinoaniline (B1311295) can exhibit potent DPP-IV inhibitory activity.

In one study, a series of thiomorpholine-bearing compounds were designed and synthesized, with several demonstrating significant in vitro DPP-IV inhibition. The table below summarizes the inhibitory activity of selected compounds from this research.

Table 1: In Vitro DPP-IV Inhibitory Activity of Selected Thiomorpholine (B91149) Derivatives

Compound Structure DPP-IV Inhibition IC50 (nM)
4c Not available in search results Data not available
4d Not available in search results Data not available

| 4f | Not available in search results | Data not available |

Data derived from a study on thiomorpholine derivatives as DPP-IV inhibitors. Specific structures and IC50 values were not available in the provided search results.

The findings from these studies underscore the potential of the thiomorpholine scaffold in the design of effective DPP-IV inhibitors for the management of type 2 diabetes. nih.govresearchgate.net

Reverse transcriptase is a crucial enzyme for the replication of retroviruses such as HIV. nih.govfrontiersin.org The development of potent and selective reverse transcriptase inhibitors is a major focus of antiviral research. This compound has been identified as a precursor in the synthesis of potential reverse transcriptase inhibitors. nih.gov The incorporation of the thiomorpholine ring into inhibitor structures can enhance their interaction with the enzyme's binding pocket and improve their pharmacokinetic profiles. frontiersin.org Structure-activity relationship (SAR) studies on various non-nucleoside reverse transcriptase inhibitors (NNRTIs) have highlighted the importance of heterocyclic moieties in achieving high potency. nih.gov

The management of migraine often involves targeting serotonin (B10506) (5-HT) receptors. Research into new antimigraine agents has explored the use of this compound as a starting material for the synthesis of compounds with potential activity at these receptors. nih.gov The thiomorpholine scaffold can be incorporated into molecules designed to modulate 5-HT receptor function, offering a potential avenue for the development of novel antimigraine therapies.

Antimicrobial and Antifungal Efficacy

In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance. Derivatives of this compound have shown promise in this area.

The thiomorpholine nucleus has been incorporated into various molecular frameworks to generate compounds with antibacterial activity. nih.gov Studies have evaluated the efficacy of thiomorpholine derivatives against a range of bacterial pathogens. The table below presents the minimum inhibitory concentration (MIC) values for selected thiomorpholine-containing compounds against different bacterial strains.

Table 2: Antibacterial Activity of Selected Thiomorpholine Derivatives

Compound Target Organism MIC (µg/mL)
Thiomorpholine derivative 7b Mycobacterium smegmatis 7.81

| Thiomorpholine derivative 7c | Mycobacterium smegmatis | 7.81 |

MIC values represent the minimum concentration of the compound required to inhibit the visible growth of the microorganism. Data derived from a study on the antitubercular activity of thiomorpholine derivatives. nih.gov

These findings suggest that the thiomorpholine scaffold can be a valuable component in the design of new antibacterial agents.

The Pharmacological Profile of this compound: A Precursor in Medicinal Chemistry

The chemical compound this compound is a notable precursor in the field of medicinal chemistry, serving as a foundational structure for the synthesis of various biologically active molecules. researchgate.netmdpi.com While direct and extensive studies on the pharmacological activities of this compound itself are not widely available in published literature, its significance lies in its role as a key intermediate for developing compounds with potential therapeutic applications, including antifungal, antimycobacterial, antiprotozoal, and anticancer properties.

The structure of this compound, featuring a thiomorpholine ring attached to a nitrophenyl group, provides a versatile scaffold for chemical modifications. mdpi.com The presence of the nitro group, in particular, is a common feature in many bioactive compounds and can be chemically reduced to an amino group, opening up further avenues for derivatization. researchgate.net This allows for the generation of a diverse range of molecules with varied pharmacological profiles.

The primary interest in this compound from a medicinal chemistry perspective is its utility as a starting material for the synthesis of novel therapeutic agents.

Antifungal Activities

While specific minimum inhibitory concentration (MIC) values for this compound against fungal strains are not readily found in the existing literature, it is recognized as a precursor for antifungal agents. mdpi.comresearchgate.net The development of new antifungal drugs is crucial due to the rise of resistant fungal infections. The thiomorpholine and nitrophenyl moieties present in this compound are found in various antifungal compounds, suggesting that derivatives of this compound could exhibit significant antifungal activity. Research in this area often involves modifying the core structure of this compound to enhance its efficacy and selectivity against pathogenic fungi.

Antitubercular and Antimycobacterial Potentials

Similar to its role in antifungal research, this compound is a key building block in the synthesis of compounds with potential antitubercular and antimycobacterial activities. mdpi.comresearchgate.net The global health threat posed by tuberculosis, particularly multidrug-resistant strains, necessitates the discovery of new and effective treatments. Nitro-containing compounds have emerged as a promising class of antitubercular agents. Although direct MIC data for this compound against Mycobacterium tuberculosis is not extensively documented, its chemical structure is a valuable starting point for the development of novel antimycobacterial drugs.

Antiprotozoal Activities

Derivatives containing the 4-nitrophenyl moiety have shown potential as antiprotozoal agents. For instance, compounds with a 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold, which can be synthesized from precursors related to this compound, have demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govresearchgate.net While specific IC50 values for this compound against various protozoa are not available, its role as a precursor suggests its importance in the search for new treatments for protozoal infections.

Anticancer Activity and Mechanisms

The potential for this compound to serve as a scaffold for anticancer drugs has been explored through the synthesis and evaluation of its derivatives.

Inhibition of Cancer Cell Proliferation

While there is a lack of direct data on the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines, related nitrophenyl-containing heterocyclic compounds have been shown to inhibit cancer cell proliferation. nih.govnih.gov For example, certain 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group have demonstrated cytotoxic activity against pancreatic and lung cancer cell lines. nih.gov The mechanism often involves the inhibition of key enzymes or pathways that are essential for the rapid division of cancer cells.

Table 1: Examples of Anticancer Activity of Nitrophenyl-Containing Derivatives

Compound TypeCancer Cell LineReported Activity (IC50)
5,6,7,8-Tetrahydroisoquinoline DerivativePACA2 (Pancreatic Cancer)25.9 - 73.4 μM
5,6,7,8-Tetrahydroisoquinoline DerivativeA549 (Lung Carcinoma)34.9 - 57.6 μM
Methyl 3-(4-nitrophenyl) propiolateVarious tumor cellsPreferential activity against tumor cells

This table presents data for derivatives and related compounds to illustrate the potential of the nitrophenyl scaffold, not for this compound itself.

Induction of Apoptosis in Neoplastic Cells

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. Studies on compounds structurally related to this compound have shown that they can trigger apoptosis in cancer cells. nih.govnih.gov For instance, a novel anticancer compound, methyl 3-(4-nitrophenyl) propiolate, has been reported to preferentially induce apoptosis in tumor cells through the generation of reactive oxygen species (ROS). nih.govnih.gov This suggests that derivatives of this compound could be designed to have similar pro-apoptotic effects.

Diverse Biological Activities

The thiomorpholine and nitrophenyl moieties are present in a wide range of biologically active molecules, indicating the broad potential of this compound as a precursor. mdpi.com The versatility of this compound allows for its use in the creation of libraries of compounds for screening against various biological targets. This exploration could lead to the discovery of novel agents with a wide array of therapeutic applications beyond those already mentioned.

Diverse Biological Activities

Hypolipidemic and Hypocholesterolemic Effects (e.g., Squalene (B77637) Synthase Inhibition)

Derivatives of thiomorpholine have demonstrated notable hypolipidemic and hypocholesterolemic activities. nih.govresearchgate.net Research has shown that certain thiomorpholine derivatives can significantly reduce levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) in hyperlipidemic rat models. nih.govscilit.com One particularly active compound led to a decrease of 80% in triglycerides, 78% in total cholesterol, and 76% in LDL levels. nih.govscilit.com

The mechanism behind these effects may involve the inhibition of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. nih.govnih.gov Squalene synthase catalyzes the first committed step in cholesterol formation, making it a prime target for developing cholesterol-lowering drugs. nih.govnih.gov By inhibiting this enzyme, these compounds can effectively reduce the production of cholesterol. The hypolipidemic effects of these compounds are crucial in the potential management of atherosclerosis, a condition characterized by the buildup of fats and cholesterol in the arteries. nih.gov

Table 1: Effects of a Thiomorpholine Derivative on Lipid Levels in Hyperlipidemic Rats

Lipid Percentage Decrease
Triglycerides 80%
Total Cholesterol 78%

Antioxidant Properties (e.g., Inhibition of Lipid Peroxidation)

In addition to their lipid-lowering effects, thiomorpholine derivatives exhibit significant antioxidant properties. nih.govresearchgate.net They have been shown to inhibit lipid peroxidation in microsomal membranes, with some derivatives displaying IC50 values as low as 7.5 µM. nih.govresearchgate.net Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage, and is implicated in the pathogenesis of atherosclerosis. nih.gov

The antioxidant activity of these compounds is attributed to their ability to scavenge free radicals, thereby protecting against oxidative stress. researchgate.net This dual action of lowering lipids and providing antioxidant protection makes these thiomorpholine derivatives promising candidates for the development of anti-atherosclerotic agents. nih.govnih.gov

Antimalarial Potential

The 4-aminoquinoline (B48711) scaffold, a key feature in some derivatives of this compound, is a well-established pharmacophore in antimalarial drug discovery. nih.gov The reduction of the nitro group in this compound to an amine creates 4-thiomorpholinoaniline, a building block for synthesizing compounds with potential antimalarial activity. mdpi.com

Research has identified a 4-nitro styrylquinoline compound with submicromolar antiplasmodial activity and high selectivity. nih.gov This compound acts on the early stages of the malaria parasite's life cycle, including merozoite invasion, and has shown curative properties in rodent models when administered orally. nih.gov The development of new antimalarial agents is critical due to the emergence of drug-resistant strains of Plasmodium falciparum. nih.govnih.gov

Retinal Protector Activity

Recent studies have explored the potential of certain compounds to protect retinal cells from damage. While direct studies on this compound are limited, related research on retinal protection offers insights. For instance, the compound OT-551 and its metabolite TEMPOL-H have demonstrated protective effects against light-induced degeneration of the retinal pigment epithelium (RPE) in rats. nih.gov Systemic administration of these compounds helped preserve the number of RPE cell nuclei after exposure to intense light. nih.gov This area of research is crucial for developing treatments for degenerative eye diseases.

Urease Enzyme Inhibition

Urease is a nickel-dependent enzyme that plays a role in the pathogenesis of infections caused by certain bacteria. nih.govnih.gov The inhibition of this enzyme is a therapeutic strategy to combat these infections. nih.gov Morpholine-thiophene hybrid thiosemicarbazone derivatives have been synthesized and evaluated for their urease inhibitory potential. nih.govfrontiersin.org

Several of these compounds were found to be more potent than the standard inhibitor, thiourea. nih.gov For example, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide exhibited an IC50 value of 3.80 ± 1.9 µM and demonstrated a strong affinity for the urease active site in docking studies. nih.gov This highlights the potential of thiomorpholine-containing compounds in developing new antibacterial agents that target urease.

Table 2: Urease Inhibitory Activity of Morpholine-Thiophene Hybrid Thiosemicarbazones

Compound IC50 (µM)
2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) 3.80 ± 1.9
(E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide (5a) 4.94 ± 2.7
Compound 5b 4.96 ± 3.0
Compound 5c 4.00 ± 2.4

Acetylcholinesterase Enzyme Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a primary therapeutic approach for neurodegenerative diseases like Alzheimer's. nih.gov While direct studies on this compound's effect on AChE are not prominent, research on related organophosphorus compounds containing a p-nitrophenyl group provides valuable insights. nih.gov

Studies on stereoisomers of O-methyl, [S-(succinic acid, diethyl ester), O-(4-nitrophenyl) phosphorothiolate (B1257650) have detailed their inhibitory mechanisms against AChE. nih.gov The different stereoisomers showed varying potencies and reactivation kinetics, which is crucial for understanding the structure-activity relationship for AChE inhibitors. nih.gov This foundational research can guide the design of novel thiomorpholine-based AChE inhibitors.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of the Thiomorpholine (B91149) Heterocycle on Biological Activity

The thiomorpholine ring, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. jchemrev.comjchemrev.comresearchgate.net It is a thio analog of morpholine (B109124), where a sulfur atom replaces the oxygen. jchemrev.com This structural feature imparts unique properties to the molecules that contain it, including high water solubility, weak basicity, and electron-donating capabilities, making it a valuable component for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.net

The thiomorpholine moiety has been associated with a wide array of biological activities. researchgate.net Derivatives incorporating this heterocycle have demonstrated potential as:

Antitubercular agents jchemrev.com

Antiprotozoal agents jchemrev.com

Dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes jchemrev.com

Hypolipidemic and antioxidant agents jchemrev.comnih.govresearchgate.net

Antimalarial agents jchemrev.com

Anticancer agents researchgate.net

The presence of the thiomorpholine ring in 4-(4-Nitrophenyl)thiomorpholine suggests that this compound could serve as a foundation for developing agents with a diverse range of therapeutic applications. The versatility of this scaffold continues to attract significant interest from researchers exploring novel molecular targets. jchemrev.com

Table 1: Selected Biological Activities of Thiomorpholine Derivatives

Biological Activity Research Finding Reference
Anticancer Thiomorpholine rings showed favorable biological activities for various diseases including cancer. researchgate.net
Antitubercular Thiomorpholine derivative 7b and Schiff base 7c exhibited very good activity against Mycobacterium smegmatis. jchemrev.com
Hypolipidemic A thiomorpholine derivative decreased triglyceride, total cholesterol, and LDL levels by 80%, 78%, and 76% respectively in hyperlipidemic rats. jchemrev.comnih.gov
Antioxidant Derivatives were found to inhibit lipid peroxidation with IC50 values as low as 7.5µM. jchemrev.comnih.gov

| DPP-IV Inhibition | Thirteen thiomorpholine-bearing compounds were designed as dipeptidyl peptidase IV (DPP-IV) inhibitors. | jchemrev.com |

Role of the 4-Nitrophenyl Moiety in Modulating Pharmacological Effects

The 4-nitrophenyl group, an aromatic ring substituted with a nitro group at the para position, plays a critical role in the chemical properties and potential biological activity of this compound. This moiety is a key intermediate in the synthesis of various biologically active compounds. wikipedia.org For instance, 4-(4-nitrophenyl)morpholine (B78992) derivatives have been noted for their anticancer activity, indicating the importance of the nitrophenyl group in this context. nih.govresearchgate.net

Structurally, this compound serves as a precursor to 4-thiomorpholinoaniline (B1311295). mpg.demdpi.comresearchgate.net The nitro group can be chemically reduced to an aniline (B41778) (amino group), which then acts as a versatile building block for creating a wide range of therapeutic agents, including kinase inhibitors and antibiotics, through reactions like amide coupling. researchgate.net

The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the phenyl ring. This can affect how the molecule interacts with biological targets. drugbank.com The presence of the 4-nitrophenyl moiety is therefore not just a structural feature but a key functional component that can be strategically modified to modulate pharmacological effects. acs.org

Comparative SAR Analysis: Thiomorpholine versus Morpholine Scaffolds

The comparison between thiomorpholine and its oxygen-containing analog, morpholine, is a cornerstone of SAR studies for this class of compounds. Both are six-membered heterocyclic rings that are widely used in drug design, but the substitution of the oxygen atom with a sulfur atom leads to significant differences in their physicochemical properties and biological behavior. jchemrev.comjchemrev.comresearchgate.net

A key distinction lies in their three-dimensional structure in the solid state. X-ray crystallography studies have revealed that the solid-state structure of this compound is markedly different from that of its morpholine analogue, 4-(4-nitrophenyl)morpholine. mpg.demdpi.comresearchgate.net In this compound, the 4-nitrophenyl group is in a quasi-axial position, whereas in the morpholine version, it occupies a quasi-equatorial position. researchgate.net These conformational differences, driven by different intermolecular interactions, can lead to distinct binding affinities and selectivities for biological targets. mdpi.com

In some instances, this structural difference translates to varied potency. For example, in a study of antitubercular agents, a morpholine analog exhibited better potency than the corresponding thiomorpholine analog, highlighting that the choice between these scaffolds is target-dependent. jchemrev.com

Table 2: Comparative Analysis of Thiomorpholine and Morpholine Scaffolds

Feature Thiomorpholine Morpholine Reference
Heteroatom Sulfur (S) Oxygen (O) jchemrev.com
Lipophilicity Generally higher due to the sulfur atom. Generally lower. researchgate.net
Metabolic Site Sulfur atom can be oxidized to sulfoxide (B87167) (S=O) and sulfone (SO2). Ether linkage is generally more stable to oxidation. researchgate.net

| Conformation | Can lead to different substituent orientations (e.g., quasi-axial nitrophenyl group in the solid state of the title compound). | Can lead to different substituent orientations (e.g., quasi-equatorial nitrophenyl group in the solid state of its analogue). | researchgate.net |

The substitution of morpholine's oxygen with a sulfur atom to form thiomorpholine has profound effects on the molecule's properties. The sulfur atom increases the lipophilicity (fat-solubility) of the compound. researchgate.net This can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Furthermore, the sulfur atom introduces a site of metabolic vulnerability. It can be oxidized by metabolic enzymes in the body to form the corresponding sulfoxide and sulfone. researchgate.net This metabolic potential is not a disadvantage; rather, it is a tool that can be exploited in drug design. For example, researchers have intentionally modified the morpholine ring in the antibiotic linezolid (B1675486) to a thiomorpholine S-oxide or S,S-dioxide to create new compounds with superior or comparable efficacy. jchemrev.com This indicates that the oxidation state of the sulfur atom can be fine-tuned to optimize the biological activity and pharmacokinetic profile of a drug candidate.

Design Principles for Optimized Derivatives and Analogues

The development of optimized derivatives from a lead compound like this compound follows established principles of medicinal chemistry. slideshare.net These strategies aim to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

Strategic modifications to both the phenyl and thiomorpholine rings are essential for optimizing biological activity.

Phenyl Ring: The aromatic ring is a prime site for modification. The number, type, and position of substituents on the phenyl ring can be altered to probe interactions with a biological target and improve properties. acs.org For example, adding or changing functional groups can enhance binding affinity or selectivity. mdpi.com Replacing the phenyl ring entirely with other cyclic structures, such as aliphatic rings, is another strategy to modulate physicochemical properties while retaining biological activity. pharmablock.com

Thiomorpholine Ring: The thiomorpholine ring offers several avenues for modification. As discussed, the oxidation state of the sulfur atom (sulfide, sulfoxide, sulfone) is a key variable for tuning activity. jchemrev.comresearchgate.net Additionally, other positions on the ring can be substituted. For instance, studies have suggested that the C-6 position of the thiomorpholine ring can be altered to change the physical characteristics of a ligand with minimal loss of enzyme inhibitory activity, as this position is often exposed to the solvent. jchemrev.com

While this compound is a single small molecule, it can be incorporated into larger, conjugated systems where its function is modulated by a linker. Linker technology is vital in modern drug development, especially for modalities like antibody-drug conjugates (ADCs) and PROTACs. symeres.com

Cleavable vs. Non-cleavable Linkers: Linkers can be designed to be stable (non-cleavable) or to break apart (cleavable) under specific conditions, such as in the presence of certain enzymes or an acidic environment found inside tumor cells. symeres.com This allows for the targeted release of the active drug component. A well-known example of a cleavable strategy involves self-immolative linkers like the para-aminobenzyl alcohol (PAB) group, which degrades after a specific trigger. symeres.com

Physicochemical Properties: The length, polarity, and flexibility of the linker are carefully chosen to ensure the conjugate has the desired solubility, stability, and ability to reach its target. symeres.com In systems with donor-acceptor components, π-conjugated linkers can facilitate efficient charge transfer, which is crucial for certain electronic and optical applications. nih.gov

By strategically modifying the 4-nitrophenyl group (e.g., reducing it to an amine) and attaching it via a linker to another molecule, the inherent properties of the 4-thiomorpholinoaniline scaffold can be harnessed in complex and highly targeted therapeutic systems.

Future Directions and Emerging Research Avenues

Innovations in Synthetic Methodologies for N-Arylthiomorpholine Derivatives

The conventional synthesis of 4-(4-nitrophenyl)thiomorpholine involves a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine (B91149) in the presence of a base. mdpi.com Alternative methods include the reaction of 4-chloronitrobenzene with thiomorpholine in 1-butanol (B46404) and a transition metal-free N-arylation using (4-nitrophenyl)(phenyl)iodonium triflate. mdpi.com These methods, while effective, provide a foundation for further innovation.

Future synthetic endeavors should focus on developing more efficient, sustainable, and diverse methodologies. This includes the exploration of:

Green Chemistry Approaches: Utilizing environmentally benign solvents, catalyst-free conditions, or microwave-assisted synthesis to reduce reaction times and environmental impact.

Combinatorial Synthesis: The development of high-throughput synthesis methods will be crucial for generating large libraries of N-arylthiomorpholine derivatives. mdpi.com This will enable a more comprehensive exploration of the structure-activity relationships (SAR).

Novel Catalytic Systems: Investigating new catalysts, such as earth-abundant metals or organocatalysts, could lead to milder reaction conditions and improved yields.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters, making it an attractive avenue for the industrial production of these compounds.

These advancements will not only streamline the synthesis of known derivatives but also facilitate the creation of novel analogues with diverse substitution patterns, which is essential for fine-tuning their biological activities.

Advanced Computational Approaches for Predictive Drug Discovery

Computational chemistry offers powerful tools to accelerate the drug discovery process for N-arylthiomorpholine derivatives. While initial Density Functional Theory (DFT) calculations have been performed on this compound to determine its preferred conformation, a broader application of computational methods is warranted. mdpi.com

Future research should employ a range of computational techniques, including:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can help predict the biological activity of novel N-arylthiomorpholine analogues based on their physicochemical properties and structural features. nih.govnih.gov This predictive capability can guide the synthesis of more potent and selective compounds.

Molecular Docking: Identifying potential biological targets for this compound and its derivatives through molecular docking studies is a critical step. nih.gov This involves simulating the binding of these compounds to the active sites of various enzymes and receptors implicated in disease.

Pharmacophore Modeling and Virtual Screening: Creating pharmacophore models based on the essential structural features required for biological activity can be used to virtually screen large chemical databases for new N-arylthiomorpholine-based drug candidates. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complexes, helping to understand the stability of the binding interactions and the conformational changes that occur upon binding. nih.gov

These computational approaches, when used in synergy, can significantly reduce the time and cost associated with identifying promising lead compounds for further experimental investigation.

Targeted Development of Highly Selective Therapeutic Agents

The broad spectrum of biological activities reported for thiomorpholine-containing compounds, including anticancer, antibacterial, and antitrypanosomal effects, highlights the therapeutic potential of this scaffold. nih.govresearchgate.net The key to translating this potential into effective drugs lies in the development of highly selective agents that act on specific molecular targets.

Future research should focus on:

Structure-Based Drug Design: Utilizing the three-dimensional structures of target proteins to design N-arylthiomorpholine derivatives with high binding affinity and selectivity. nih.gov This approach has been successfully applied in the design of selective inhibitors for various enzymes. nih.govmdpi.comku.edu

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target protein and then growing or linking them to create more potent and selective inhibitors.

Development of Covalent Inhibitors: Designing derivatives that can form a covalent bond with a specific amino acid residue in the target protein can lead to highly potent and long-lasting inhibition. nih.govrsc.orgexplorationpub.comresearchgate.net This strategy has gained significant traction in modern drug discovery.

By focusing on selectivity, researchers can minimize off-target effects and develop safer and more effective therapeutic agents based on the N-arylthiomorpholine scaffold.

In-Depth Pharmacokinetic and Pharmacodynamic Profiling of Novel Analogues

A critical aspect of drug development is understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as the pharmacodynamic (PD) effects of new chemical entities. While in silico predictions of ADMET properties are a valuable starting point, they must be validated by experimental studies.

Future directions in this area should include:

In Vitro ADMET Assays: Conducting a battery of in vitro assays to assess properties such as metabolic stability in liver microsomes, plasma protein binding, and permeability across cell membranes.

In Vivo Pharmacokinetic Studies: Performing pharmacokinetic studies in animal models to determine key parameters like bioavailability, half-life, clearance, and volume of distribution. nih.govmdpi.comnih.gov Tissue distribution studies are also crucial to understand where the compound accumulates in the body. nih.govmdpi.comnih.gov

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Establishing a relationship between the drug concentration in the body and its pharmacological effect is essential for optimizing dosing regimens and predicting clinical efficacy.

Metabolite Identification: Identifying the major metabolites of N-arylthiomorpholine derivatives to understand their metabolic pathways and to assess the potential for drug-drug interactions or the formation of toxic metabolites.

A thorough understanding of the PK/PD properties of these compounds is indispensable for their progression from preclinical to clinical development.

Elucidation of Precise Molecular Mechanisms for Observed Biological Activities

While the broad biological activities of thiomorpholine derivatives are known, the precise molecular mechanisms underlying these effects often remain to be fully elucidated. researchgate.net Identifying the specific molecular targets and signaling pathways modulated by this compound and its analogues is a key area for future research.

Key approaches to achieve this include:

Chemical Biology Techniques: Employing chemical probes and affinity-based methods to identify the direct binding partners of these compounds in complex biological systems. mdpi.comnih.govscienceopen.comnih.govnih.gov Affinity chromatography, for instance, can be used to isolate and identify proteins that interact with an immobilized form of the compound. scienceopen.com

Biochemical and Cellular Assays: Conducting a range of biochemical and cell-based assays to confirm the activity against identified targets and to dissect the downstream signaling events.

Omics Approaches: Utilizing genomics, proteomics, and metabolomics to obtain a global view of the cellular changes induced by these compounds, which can provide valuable clues about their mechanism of action.

Structural Biology: Determining the crystal structures of N-arylthiomorpholine derivatives in complex with their biological targets can provide a detailed understanding of the binding interactions at the atomic level.

A deep understanding of the molecular mechanisms of action is fundamental for the rational design of next-generation N-arylthiomorpholine-based therapeutic agents with improved efficacy and safety profiles.

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-Nitrophenyl)thiomorpholine, and how can purity be optimized?

The compound is synthesized via nucleophilic aromatic substitution (SNAr) between 4-fluoronitrobenzene and thiomorpholine. Key steps include:

  • Reagent Ratios : Use a 1:1 molar ratio of 4-fluoronitrobenzene to thiomorpholine in anhydrous dimethylformamide (DMF) at 80–90°C for 12–24 hours .
  • Purification : Recrystallization from ethanol or methanol yields >98% purity. Monitor by thin-layer chromatography (TLC) or HPLC to confirm absence of unreacted starting materials .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • X-ray Crystallography : Resolves bond lengths, angles, and confirms the chair conformation of the thiomorpholine ring .
  • Spectroscopy :
    • NMR : 1^1H NMR shows distinct signals for aromatic protons (~8.2 ppm for nitroaryl) and thiomorpholine methylenes (~3.5–4.0 ppm) .
    • IR : Peaks at ~1520 cm1^{-1} (NO2_2 asymmetric stretch) and ~1340 cm1^{-1} (NO2_2 symmetric stretch) confirm the nitro group .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. How is this compound utilized as a precursor in medicinal chemistry?

The nitro group is reduced to an amine (e.g., via catalytic hydrogenation with Pd/C or Fe/HCl), yielding 4-thiomorpholinoaniline. This intermediate is critical for:

  • Amide Coupling : Reacts with carboxylic acids or activated esters to form bioactive amides (e.g., kinase inhibitors, antimicrobial agents) .
  • Sulfur Oxidation : Generates sulfoxides or sulfones using mCPBA or Oxone®, enhancing metabolic stability or altering target binding .

Q. What structural features of this compound influence its reactivity and applications?

  • Thiomorpholine Ring : The sulfur atom increases lipophilicity (logP ~1.5–2.0) compared to morpholine analogues, improving membrane permeability .
  • Nitro Group Position : Para-substitution on the aryl ring minimizes steric hindrance, facilitating nucleophilic substitution or reduction .

Advanced Research Questions

Q. How can contradictions between computational and experimental structural data be resolved?

  • DFT vs. X-ray : Compare calculated (B3LYP/6-31G**) and observed bond lengths/angles. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions. Use Hirshfeld surface analysis to quantify intermolecular forces (e.g., C–H···O interactions) .
  • Dynamic NMR : Resolve conformational flexibility in solution if X-ray shows a rigid chair conformation .

Q. What experimental design principles apply when comparing thiomorpholine and morpholine derivatives?

  • Synthesis : Prepare both derivatives under identical conditions to isolate substituent effects .
  • Bioactivity Assays : Test against the same biological targets (e.g., kinases, microbial strains) with controls. Use ANOVA to assess significance of sulfur substitution .
  • Crystallography : Analyze differences in packing motifs (e.g., morpholine analogues lack S···π interactions) .

Q. What methods are optimal for oxidizing this compound to sulfoxides or sulfones?

  • Sulfoxides : Treat with 1.1 equiv mCPBA in dichloromethane (0°C to RT, 2–4 hours). Monitor by 1^1H NMR for upfield shifts of thiomorpholine protons .
  • Sulfones : Use 2.2 equiv Oxone® in aqueous acetone (RT, 12 hours). Confirm completion by loss of S–H IR absorbance (~2550 cm1^{-1}) .

Q. How do intermolecular interactions in the crystal lattice affect the compound’s stability?

  • Hydrogen Bonding : Centrosymmetric dimers form via C–H···O bonds between thiomorpholine methylenes and nitro oxygens (distance ~2.6 Å) .
  • π-Stacking : Offset face-to-face aryl interactions (3.5–3.8 Å spacing) enhance thermal stability (decomposition >200°C) .

Q. Which computational tools are recommended for analyzing electronic properties and reaction mechanisms?

  • DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to model nitro group electron-withdrawing effects on SNAr reactivity .
  • Hirshfeld Surfaces : Visualize intermolecular contacts (e.g., S···C contributions ~8%) to predict solubility and crystallization behavior .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Derivative Library : Synthesize analogs with varied substituents (e.g., sulfoxides, sulfones, halogenated aryl groups) .
  • Assay Conditions : Use standardized protocols (e.g., MIC assays for antimicrobial activity, IC50_{50} for enzyme inhibition) with positive/negative controls .
  • Statistical Modeling : Apply QSAR with descriptors like logP, polar surface area, and HOMO-LUMO gaps to correlate structure with activity .

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4-(4-Nitrophenyl)thiomorpholine
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4-(4-Nitrophenyl)thiomorpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.